![molecular formula C13H11ClO3S B567031 2-Chloro-4-(4-methylsulfonylphenyl)phenol CAS No. 1261991-24-5](/img/structure/B567031.png)
2-Chloro-4-(4-methylsulfonylphenyl)phenol
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Overview
Description
2-Chloro-4-(4-methylsulfonylphenyl)phenol is a chemical compound with the molecular weight of 206.65 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-(4-methylsulfonylphenyl) indole derivatives, which are related to 2-Chloro-4-(4-methylsulfonylphenyl)phenol, has been reported . These compounds were designed and synthesized for their antimicrobial, COX inhibitory, and anti-inflammatory activities .Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-4-(methylsulfonyl)phenol . The InChI code is 1S/C7H7ClO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 .Scientific Research Applications
Antimicrobial Activity
Derivatives of 2-Chloro-4-(4-methylsulfonylphenyl)phenol have been designed and synthesized to assess their antimicrobial properties. These compounds are evaluated for their effectiveness against various microbial strains, contributing to the development of new antimicrobial agents .
COX Inhibitory Activity
These compounds have also been evaluated for their cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitory activities. This is significant in the design of anti-inflammatory drugs, as COX inhibitors play a crucial role in reducing inflammation and pain .
Anti-inflammatory Applications
The anti-inflammatory potential of these derivatives is another key area of research. By inhibiting COX enzymes, they can potentially be used to treat inflammatory conditions .
Crystal Structure Analysis
The crystal structure of related compounds has been determined using single-crystal X-ray diffraction methods. This helps in understanding the molecular structure and potential interactions with biological targets .
BMC Chemistry - Synthesis and biological evaluation RSC Publishing - Design, synthesis, biological assessment Asian Journal of Chemistry - Synthesis and Crystal Structure
Safety and Hazards
Future Directions
While specific future directions for 2-Chloro-4-(4-methylsulfonylphenyl)phenol are not available, related compounds such as 2-(4-methylsulfonylphenyl) indole derivatives have shown promising results in antimicrobial and anti-inflammatory activities . This suggests potential future research directions in these areas.
Mechanism of Action
Target of Action
The primary target of “2-Chloro-4-(4-methylsulfonylphenyl)phenol” is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever .
Mode of Action
This compound acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The inhibition of COX-2 affects the arachidonic acid pathway . Normally, COX-2 converts arachidonic acid into prostaglandins. When COX-2 is inhibited, the production of prostaglandins is reduced, leading to decreased inflammation, pain, and fever .
Pharmacokinetics
Similar compounds have been found to have good bioavailability .
Result of Action
The primary result of the action of “2-Chloro-4-(4-methylsulfonylphenyl)phenol” is the reduction of inflammation, pain, and fever . By inhibiting COX-2 and subsequently reducing the production of prostaglandins, this compound can alleviate these symptoms .
Action Environment
The action of “2-Chloro-4-(4-methylsulfonylphenyl)phenol” can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . .
properties
IUPAC Name |
2-chloro-4-(4-methylsulfonylphenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMZWXVTUIQXHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686137 |
Source
|
Record name | 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methylsulfonylphenyl)phenol | |
CAS RN |
1261991-24-5 |
Source
|
Record name | 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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